Pradimicin P

Description

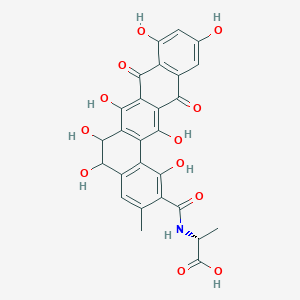

Structure

3D Structure

Properties

CAS No. |

132971-65-4 |

|---|---|

Molecular Formula |

C27H21NO12 |

Molecular Weight |

551.5 g/mol |

IUPAC Name |

(2R)-2-[(1,5,6,7,9,11,14-heptahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl)amino]propanoic acid |

InChI |

InChI=1S/C27H21NO12/c1-6-3-9-14(21(33)12(6)26(38)28-7(2)27(39)40)15-16(25(37)20(9)32)24(36)18-17(23(15)35)19(31)10-4-8(29)5-11(30)13(10)22(18)34/h3-5,7,20,25,29-30,32-33,35-37H,1-2H3,(H,28,38)(H,39,40)/t7-,20?,25?/m1/s1 |

InChI Key |

ZYIREGFVRPWOMN-OQBCBSLASA-N |

SMILES |

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)NC(C)C(=O)O)O |

Isomeric SMILES |

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)N[C@H](C)C(=O)O)O |

Canonical SMILES |

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)NC(C)C(=O)O)O |

Synonyms |

Pradimicin P |

Origin of Product |

United States |

Scientific Research Applications

Antifungal Properties

Pradimicin P exhibits potent antifungal activity against various fungal pathogens. It operates by binding to the mannose residues on fungal cell surfaces, disrupting cell integrity and leading to cell death.

- Case Study: BMS 181184

A derivative of this compound, BMS 181184, demonstrated efficacy in treating invasive pulmonary aspergillosis in neutropenic rabbits. In this study, BMS 181184 was as effective as amphotericin B at higher doses, significantly reducing fungal burden and improving survival rates without notable toxicity .

Antiviral Activity

This compound has also shown antiviral properties against several viruses, including HIV and Hepatitis C Virus (HCV). Its mechanism involves binding to viral glycoproteins, inhibiting their function and preventing viral replication.

- In vitro Studies

Research indicates that pradimicin derivatives can effectively inhibit viral replication at low micromolar concentrations, showcasing their potential as antiviral agents .

Trypanocidal Activity

One of the most promising applications of this compound is its use in treating human African trypanosomiasis (HAT), commonly known as sleeping sickness. This compound and its derivatives have been shown to exhibit significant trypanocidal activity.

-

Mechanism of Action

Pradimicins bind specifically to the variant surface glycoproteins (VSGs) of Trypanosoma brucei, leading to defects in endocytosis and cytokinesis, ultimately causing parasite lysis . -

Case Study: Murine Models

In murine models, treatment with pradimicin S (a derivative) at a dosage of 50 mg/kg resulted in complete parasitological cure for both T. brucei brucei and T. brucei rhodesiense infections . This highlights the compound's potential as an effective therapeutic agent against HAT.

Chemical Modifications and Derivatives

The chemical structure of this compound allows for modifications that can enhance its efficacy and broaden its spectrum of activity:

- BMY28864 : A modified form that retains high trypanocidal activity while also exhibiting antifungal properties.

- PRM-FS and PRM-FA-1 : Other derivatives have been studied for their enhanced pharmacological profiles against various pathogens .

Summary of Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Antifungal Activity

Pradimicins exhibit broad-spectrum antifungal effects by binding mannans on fungal cell walls. Comparative MIC (Minimum Inhibitory Concentration) values:

Antiviral Activity

Pradimicins inhibit enveloped viruses by blocking viral attachment:

Pradimicin P’s antiviral efficacy is untested, but its structural analogs demonstrate promise against HIV and SARS-CoV-2 via glycan-binding mechanisms .

Pharmacological Optimization

Derivatives of Pradimicin A and FS highlight strategies to enhance therapeutic profiles:

Preparation Methods

Microbial Strain Selection and Culture Conditions

This compound is biosynthesized by Actinomadura species, particularly A. verrucosospora subsp. neohibisca. Mutagenesis of wild-type strains (e.g., MNNG-treated spores) yields mutants like A10102, which produce aglycone variants. The production medium typically contains:

-

Carbon sources : Soluble starch (1–3%), glucose (1–3%)

-

Nitrogen sources : L-Glutamic acid (0.1%), L-methionine (0.05%), L-arginine (0.05%)

-

Salts : MgSO₄·7H₂O (0.05%), NaCl (0.05%), CaCO₃ (0.3%), K₂HPO₄ (0.6%)

Fermentation occurs at 28°C for 7–14 days under aerobic conditions (200 rpm agitation), with optimal antibiotic production peaking at 290 µg/mL.

Table 1: Fermentation Parameters for Pradimicin Analogues

| Parameter | This compound (Inferred) | Pradimicin Q |

|---|---|---|

| Strain | A. neohibisca mutant | A10102 |

| Incubation Time | 10–12 days | 14 days |

| Max Yield (µg/mL) | ~300 | 290 |

| Key Medium Component | L-Methionine | L-Glutamic acid |

Chemical Synthesis of the Pradimicin Core

Construction of the Tetracyclic Aglycon

The total synthesis of pradimicin analogues involves a regio- and stereoselective approach:

-

Diastereoselective Lactone Ring-Opening : A biaryl lactone is opened using (R)-valinol as a chiral nucleophile, establishing the C-5 and C-6 stereocenters.

-

Semi-Pinacol Cyclization : SmI₂-mediated cyclization of an aldehyde acetal in the presence of BF₃·OEt₂ yields the ABCD tetracyclic core. For this compound, this step is optimized to favor the 5-Heq-6-Heq configuration, differing from pradimicin Q’s 5-Hax-6-Heq.

Table 2: Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Lactone Ring-Opening | (R)-Valinol, THF, −78°C | 85 |

| Semi-Pinacol Cyclization | SmI₂, BF₃·OEt₂, MeOH | 78 |

| Glycosylation | Cp₂HfCl₂/AgOTf, CH₂Cl₂ | 65 |

Isolation and Purification of this compound

Extraction and Initial Purification

Chromatographic Refinement

-

Reverse-Phase Chromatography : A C18 column (e.g., ODS-A60) eluted with CH₃CN–0.15% KH₂PO₄ (pH 3.5) separates pradimicin congeners.

-

Gel Filtration : Sephadex LH-20 with MeOH/H₂O (3:2) removes residual impurities.

Structural Characterization and Comparative Analysis

Spectroscopic and Chromatographic Data

Q & A

Q. How can researchers determine the minimum inhibitory concentration (MIC) of Pradimicin P against fungal pathogens?

Q. What methodologies are used to study the carbohydrate-binding mechanism of this compound?

Methodological Answer: Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify interactions between this compound and carbohydrate targets (e.g., d-mannose). Include calcium ion dependency tests (e.g., 2 mM Ca²⁺) based on Pradimicin A’s Ca²⁺-mediated aggregation . For structural insights, use X-ray crystallography or NMR to resolve binding motifs.

Q. How should researchers design experiments to compare in vitro and in vivo efficacy of this compound?

Methodological Answer: Conduct parallel assays:

- In vitro: MIC testing and time-kill kinetics.

- In vivo: Use immunosuppressed murine models (e.g., C. albicans disseminated infection). Monitor fungal burden in kidneys via CFU counts and correlate with pharmacokinetic parameters (e.g., Cmax, AUC). Follow NIH guidelines for preclinical reporting .

Advanced Research Questions

Q. What experimental approaches can elucidate this compound’s antiviral activity against enveloped viruses (e.g., SARS-CoV-2)?

Methodological Answer: Use plaque reduction neutralization tests (PRNT) to assess viral entry inhibition. Combine with fluorescence-based assays (e.g., pseudo-typed virions) to quantify binding to viral glycoproteins. For mechanistic studies, perform cryo-EM to visualize interactions between this compound and viral envelopes .

Q. How can conflicting MIC data for this compound across studies be resolved?

Methodological Answer: Perform meta-analysis using heterogeneity tests (e.g., I² statistic) to identify variability sources (e.g., inoculum size, media pH). Validate via inter-laboratory reproducibility studies. Use sensitivity assays to confirm calcium ion dependency, as seen in Pradimicin A . Report statistical significance thresholds (e.g., p < 0.05) per pharmaceutical research standards .

Q. What strategies are effective for studying this compound’s synergy with existing antifungals?

Methodological Answer: Apply checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For example:

| Drug Combination | FIC Index | Interpretation |

|---|---|---|

| This compound + Fluconazole | 0.5 | Synergy |

| Use in vivo validation in co-infected models to assess clinical relevance . |

Q. How should researchers optimize in vivo models for this compound’s toxicity and efficacy?

Methodological Answer: Use dose-ranging studies in BALB/c mice to establish maximum tolerated dose (MTD). Monitor renal/hepatic biomarkers (e.g., ALT, creatinine) and compare with histopathology. Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to link exposure to efficacy .

Q. What quality control measures are critical for synthesizing research-grade this compound?

Methodological Answer: Ensure batch consistency via HPLC (≥95% purity) and mass spectrometry (MS). For sensitive assays (e.g., cell-based), quantify peptide content and residual solvents (e.g., TFA <1%) .

Data Analysis and Reporting

Q. How can bioinformatics tools predict this compound’s molecular targets?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to screen against fungal carbohydrate libraries. Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS). Follow FAIR principles for data sharing (e.g., upload structures to PubChem) .

Q. What statistical frameworks address this compound resistance mechanisms in longitudinal studies?

Methodological Answer: Apply whole-genome sequencing to resistant strains (e.g., serial passage experiments). Use SNP calling pipelines (e.g., GATK) and correlate mutations with phenotypic changes. Report effect sizes (e.g., odds ratios) and confidence intervals .

Q. How should researchers comply with data reproducibility standards for this compound studies?

Methodological Answer: Adopt FAIR data principles:

- Findable: Deposit raw data in repositories (e.g., ChEMBL) with DOI.

- Accessible: Use open-access formats (e.g., .csv, .sdf).

- Interoperable: Annotate metadata using controlled vocabularies (e.g., MeSH).

- Reusable: Provide protocols on protocols.io .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.